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Compound of Interest

Compound Name: 1,2-Bis(4-fluorophenyl)ethane

Cat. No.: B1332406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(4-fluorophenyl)ethane,

including its chemical identity, synthesis, and potential applications in research and drug

development.

Core Compound Identification
CAS Number: 458-76-4

IUPAC Name: 1-fluoro-4-[2-(4-fluorophenyl)ethyl]benzene

Property Value

Molecular Formula C₁₄H₁₂F₂

Molecular Weight 218.24 g/mol

Melting Point 90 °C

Boiling Point 269 °C

Synthesis and Experimental Protocols
The synthesis of 1,2-Bis(4-fluorophenyl)ethane can be achieved through several

methodologies, primarily involving the formation of the central ethane bridge. Below are
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detailed experimental protocols for two common synthetic routes.

Reductive Coupling of 4-Fluorobenzyl Halides
This method involves the coupling of two 4-fluorobenzyl halide molecules.

Experimental Protocol:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and a nitrogen inlet is charged with magnesium turnings.

Grignard Reagent Formation: Anhydrous diethyl ether is added to the flask, followed by the

dropwise addition of a solution of 4-fluorobenzyl bromide in anhydrous diethyl ether to initiate

the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.

Coupling Reaction: A solution of a suitable coupling catalyst, such as a cobalt(II) or iron(III)

salt, in anhydrous THF is added to the Grignard reagent at 0 °C.

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and the solvent is removed under reduced pressure. The crude product is

purified by column chromatography on silica gel to yield 1,2-Bis(4-fluorophenyl)ethane.

Catalytic Hydrogenation of 4,4'-Difluorostilbene
This protocol involves the reduction of the double bond in 4,4'-difluorostilbene.

Experimental Protocol:

Reaction Setup: A solution of 4,4'-difluorostilbene in a suitable solvent such as ethanol or

ethyl acetate is placed in a hydrogenation vessel.

Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C) is added to the

solution.
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Hydrogenation: The vessel is connected to a hydrogen source and purged with hydrogen

gas. The reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room

temperature until the reaction is complete (monitored by TLC or GC-MS).

Filtration: The reaction mixture is filtered through a pad of Celite to remove the palladium

catalyst.

Purification: The filtrate is concentrated under reduced pressure, and the resulting solid is

recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 1,2-Bis(4-
fluorophenyl)ethane.

Spectroscopic Data
Spectroscopic Data for 1,2-Bis(4-

fluorophenyl)ethane

¹H NMR (CDCl₃, 400 MHz)
δ 7.15-7.11 (m, 4H, Ar-H), 6.98-6.94 (m, 4H, Ar-

H), 2.87 (s, 4H, CH₂)

¹³C NMR (CDCl₃, 101 MHz)

δ 161.5 (d, J = 244.4 Hz), 137.2 (d, J = 3.3 Hz),

130.1 (d, J = 7.8 Hz), 115.2 (d, J = 21.2 Hz),

37.0

Mass Spectrometry (EI) m/z (%): 218 (M⁺, 100), 109 (M⁺/2, 85)

Applications in Drug Development
The bibenzyl scaffold, of which 1,2-Bis(4-fluorophenyl)ethane is a member, is a recurring

motif in biologically active molecules. Derivatives of this core structure have been investigated

for a range of therapeutic applications.

Cholinesterase Inhibition for Alzheimer's Disease
Bibenzyl derivatives have been designed and synthesized as inhibitors of acetylcholinesterase

(AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of

Alzheimer's disease.[1][2] The rationale is that inhibiting these enzymes increases the levels of

the neurotransmitter acetylcholine in the brain, which can lead to improvements in cognitive

function.
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The general structure of these inhibitors often involves a central bibenzyl core with various

substituents on the phenyl rings that interact with the active site of the cholinesterase enzymes.

The fluorine atoms in 1,2-Bis(4-fluorophenyl)ethane can potentially enhance binding affinity

and improve pharmacokinetic properties such as metabolic stability and membrane

permeability.
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Caption: Proposed mechanism of action for bibenzyl derivatives as cholinesterase inhibitors.

Dopamine and Serotonin Transporter Affinity
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Derivatives of 1,2-bis(4-fluorophenyl)methane, a structurally related class of compounds, have

been explored for their binding affinity to dopamine (DAT) and serotonin (SERT) transporters.

[3] Flmodafinil, a bis(4-fluorophenyl)methyl derivative, is a selective dopamine reuptake

inhibitor that has been investigated for conditions such as narcolepsy and ADHD.[4] The 1,2-
bis(4-fluorophenyl)ethane scaffold could serve as a basis for the design of novel ligands

targeting these transporters, which are crucial in the neuropharmacology of various central

nervous system disorders.
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Caption: Experimental workflow for the development of CNS-active compounds from a bibenzyl

scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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